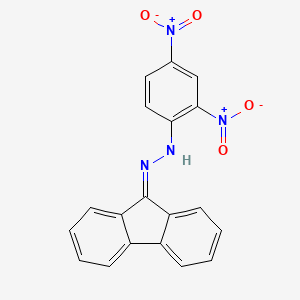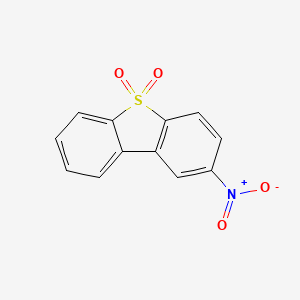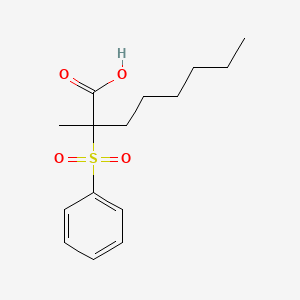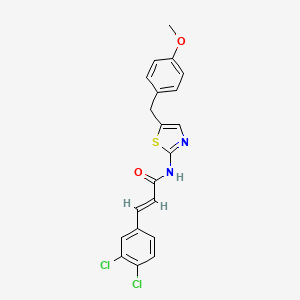
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is a complex organic compound that features both a dinitrophenyl group and a fluorenylidene group. These functional groups are known for their roles in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a fluorenone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluorenone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrofluorenone derivatives, while reduction could produce diamino derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: May serve as a probe for studying enzyme activities or protein interactions.
Industry: Could be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electrophile, while the fluorenylidene group may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A well-known reagent used in the detection of carbonyl compounds.
Fluorenone: A compound with applications in organic synthesis and materials science.
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazone: A closely related compound with similar chemical properties.
Uniqueness
1-(2,4-Dinitrophenyl)-2-(9h-fluoren-9-ylidene)hydrazine is unique due to the combination of the dinitrophenyl and fluorenylidene groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
15884-61-4 |
|---|---|
Molecular Formula |
C19H12N4O4 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(fluoren-9-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C19H12N4O4/c24-22(25)12-9-10-17(18(11-12)23(26)27)20-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,20H |
InChI Key |
PCWAZGSDAQPGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)



![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11972180.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)



![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
